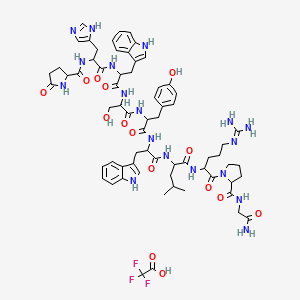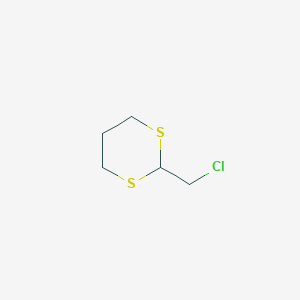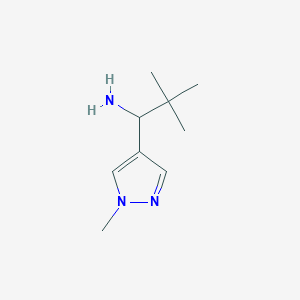![molecular formula C11H8N4OS B12120828 1-Phenyl-4-sulfanylidene-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one CAS No. 5444-45-1](/img/structure/B12120828.png)
1-Phenyl-4-sulfanylidene-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-4-Sulfanyliden-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-on ist eine heterocyclische Verbindung, die aufgrund ihrer potenziellen biologischen Aktivitäten Interesse geweckt hat. Diese Verbindung gehört zur Familie der Pyrazolo[3,4-d]pyrimidine, die für ihre vielfältigen pharmakologischen Eigenschaften bekannt ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-Phenyl-4-Sulfanyliden-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-on beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von 3-Amino-1-phenyl-2-pyrazolin-5-on mit Schwefelkohlenstoff in Gegenwart einer Base, gefolgt von der Cyclisierung mit Hydrazinhydrat .
Industrielle Produktionsmethoden
Während spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Synthesemethoden beinhalten. Dies würde die Optimierung der Reaktionsbedingungen umfassen, wie z. B. Temperatur, Druck und Lösungsmittelauswahl, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-sulfanylidene-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1-phenyl-2-pyrazolin-5-one with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-Phenyl-4-Sulfanyliden-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-on durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfanyliden-Gruppe in eine Thiol-Gruppe umwandeln.
Substitution: Die Phenylgruppe kann elektrophile aromatische Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Elektrophile aromatische Substitution kann mit Reagenzien wie Brom oder Salpetersäure unter sauren Bedingungen durchgeführt werden.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Thiol-Derivate.
Substitution: Halogenierte oder nitrierte Phenyl-Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor.
Medizin: Erforscht auf seine Antikrebs-, antimikrobiellen und entzündungshemmenden Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 1-Phenyl-4-Sulfanyliden-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So wurde beispielsweise gezeigt, dass es die Cyclin-abhängige Kinase 2 (CDK2) hemmt, die eine entscheidende Rolle bei der Zellzyklusregulation spielt. Die Verbindung bindet an die aktive Stelle von CDK2, verhindert die Interaktion mit Cyclin A2 und hemmt so die Zellproliferation .
Wirkmechanismus
The mechanism of action of 1-Phenyl-4-sulfanylidene-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrazolo[3,4-d]pyrimidin: Teilt die Kernstruktur, aber es fehlt die Sulfanyliden-Gruppe.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin: Enthält einen zusätzlichen Triazolring.
Einzigartigkeit
1-Phenyl-4-Sulfanyliden-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-on ist aufgrund des Vorhandenseins der Sulfanyliden-Gruppe einzigartig, die im Vergleich zu seinen Analogen eine eindeutige chemische Reaktivität und biologische Aktivität vermittelt .
Eigenschaften
CAS-Nummer |
5444-45-1 |
|---|---|
Molekularformel |
C11H8N4OS |
Molekulargewicht |
244.27 g/mol |
IUPAC-Name |
1-phenyl-4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-6-one |
InChI |
InChI=1S/C11H8N4OS/c16-11-13-9-8(10(17)14-11)6-12-15(9)7-4-2-1-3-5-7/h1-6H,(H2,13,14,16,17) |
InChI-Schlüssel |
UOVJTKPKLLKRDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=S)NC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12120752.png)
![N-(4-fluorophenyl)[4-(5-methylpyrimidin-2-yl)piperazinyl]carboxamide](/img/structure/B12120759.png)
![2-(3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12120765.png)

![N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B12120789.png)
![6,7,9,10-Tetraazaspiro[4.5]decane-8-thione](/img/structure/B12120794.png)
![Methyl 3-[(morpholine-4-sulfonyl)amino]-3-phenylpropanoate](/img/structure/B12120797.png)




![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12120813.png)
![4-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12120817.png)
![Propanoic acid, 3-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester](/img/structure/B12120818.png)
